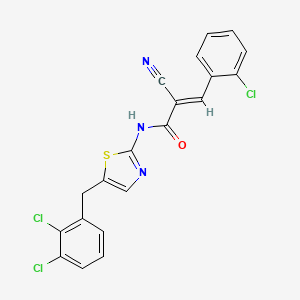
2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Alkylation: The quinazolinone core is then alkylated using a suitable alkylating agent, such as chloromethyl piperazine, under basic conditions. This step introduces the piperazine moiety into the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives to introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives with modified pharmacological properties.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This results in the desired pharmacological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-piperazin-1-ylmethyl)-1H-quinazolin-4-one
- 2-(4-Bromophenyl-piperazin-1-ylmethyl)-1H-quinazolin-4-one
- 2-(4-Methoxyphenyl-piperazin-1-ylmethyl)-1H-quinazolin-4-one
Uniqueness
2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFJHMZAAZCLKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B7733729.png)



![ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B7733750.png)
![3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B7733765.png)
![1-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-3-prop-2-enylthiourea](/img/structure/B7733766.png)
![(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7733773.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7733782.png)



![4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B7733811.png)
